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Compound of Interest

Compound Name: D(+)-Trehalose dihydrate

Cat. No.: B13706689 Get Quote

Technical Support Center: Post-Thaw Trehalose
Removal
This guide provides researchers, scientists, and drug development professionals with detailed

protocols and troubleshooting advice for effectively removing residual trehalose from thawed

biological samples.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual extracellular
trehalose after thawing?
While trehalose is an effective cryoprotectant used to stabilize cells and proteins during

freezing, residual amounts in the sample after thawing can be problematic.[1][2] Key reasons

for removal include:

Preventing Osmotic Stress: A high concentration of extracellular trehalose creates a

hypertonic environment, which can induce osmotic shock and damage to fragile, newly

thawed cells when they are transferred to isotonic culture media.[3][4]

Avoiding Assay Interference: Trehalose can interfere with downstream applications,

particularly metabolic assays, cell proliferation assays that use tetrazolium salts (e.g., MTS),

or any process sensitive to carbohydrate concentrations.
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Ensuring Formulation Consistency: For cell therapy and biopharmaceutical products,

removing cryoprotectants is a critical step to ensure the final product is in the correct

formulation buffer and meets regulatory requirements for purity.

Q2: What are the primary methods for removing
trehalose?
The most common methods separate the cells or macromolecules from the trehalose-

containing cryopreservation medium based on size and density. The main techniques are:

Serial Centrifugation: A straightforward method ideal for cell suspensions where cells are

pelleted, and the trehalose-containing supernatant is removed.[3][5]

Dialysis: Primarily used for protein or other macromolecular solutions, this technique involves

exchanging the trehalose-containing buffer with a new buffer across a semi-permeable

membrane.[6][7][8]

Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable method for both cell

and protein solutions, where the sample is washed with a new buffer that passes across a

filter membrane, removing the smaller trehalose molecules.[9][10][11]

Q3: What is a safe level of residual trehalose for my
cells?
The acceptable concentration of residual trehalose is highly dependent on the cell type and the

intended downstream application. While some robust cell lines may tolerate low millimolar

concentrations, sensitive primary cells or stem cells may be more susceptible to osmotic

imbalances.[12] For cell therapies, regulatory guidelines often require cryoprotectant removal

to the lowest practicable levels. It is recommended to perform a dose-response experiment to

determine the specific tolerance of your cell line if it is a concern for your experiments.

Method Selection & Workflow
Choosing the right removal method depends on your sample type, volume, and process

requirements. The workflow diagram below illustrates the general post-thaw process, and the

subsequent decision tree can help you select the most appropriate removal technique.
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Caption: General workflow for post-thaw sample processing.
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Caption: Decision tree for selecting a trehalose removal method.

Troubleshooting Guide
Problem: Low Cell Viability or Recovery After Washing
Low cell viability is a common issue after thawing and washing, often peaking 24 hours post-

thaw due to apoptosis induced by stress.[13]
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Caption: Troubleshooting logic for low cell viability post-wash.

Problem: Inefficient Trehalose Removal
If downstream assays indicate interference, residual trehalose levels may be too high.

Possible Cause: Insufficient wash volume or number of washes. For centrifugation, the

volume of supernatant retained after aspiration can re-contaminate the cell pellet.

Solution: Increase the wash buffer volume to at least 10x the initial sample volume for each

wash step. Perform an additional wash step (e.g., three washes instead of two). For

TFF/Diafiltration, increase the number of diavolumes (DV) used for the exchange; 5-7 DVs

can remove over 99% of the initial solute.[14]

Comparison of Removal Methods
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Feature
Serial
Centrifugation

Dialysis (Protein)
Tangential Flow
Filtration (TFF)

Principle
Sedimentation of cells

by centrifugal force.

Passive diffusion of

small molecules

across a semi-

permeable

membrane.[7][15]

Convective removal of

small molecules as

buffer passes

tangentially across a

filter membrane.[9][10]

Typical Scale Lab Scale (< 50 mL) Lab Scale (< 20 mL)
Lab to Process Scale

(> 20 mL)

Processing Time
Fast (10-15 min per

cycle)

Slow (4 hours to

overnight)

Fast & Controllable

(0.5 - 2 hours)

Pros

- Simple, widely

available equipment-

Low cost- Fast for

small volumes

- Very gentle on

proteins- High

removal efficiency

with sufficient

time[15]- Simple setup

- Highly efficient and

rapid[16]- Scalable

and reproducible[14]-

Minimizes filter

fouling[11]- Can

concentrate and wash

in one system

Cons

- High mechanical

stress on cells[3]-

Potential for

significant cell loss-

Not easily scalable

- Very slow process-

Risk of sample

dilution- Not suitable

for cells

- High initial

equipment cost-

Requires process

optimization- Potential

for shear stress on

cells if not optimized

Detailed Experimental Protocols
Protocol 1: Trehalose Removal by Serial Centrifugation
(for Cells)
This protocol is adapted for a standard 1 mL cryovial of cells.

Preparation: Pre-warm your complete culture medium and a separate wash buffer (e.g., PBS

or basal medium) to 37°C.[3]
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Thawing: Remove the cryovial from storage and immediately immerse it in a 37°C water bath

until only a small ice crystal remains (typically 1-2 minutes).[17]

Dilution:

Disinfect the vial with 70% ethanol before opening.

Using a sterile pipette, slowly transfer the entire content of the vial into a 15 mL conical

tube.

Add 9 mL of pre-warmed wash buffer drop-by-drop while gently swirling the tube to

minimize osmotic shock.[3][4]

First Wash:

Centrifuge the tube at a low g-force (e.g., 200 x g) for 5-7 minutes.[3] Sensitive cells may

require lower speeds (100 x g).

Carefully aspirate the supernatant, leaving the cell pellet undisturbed.

Second Wash (Optional but Recommended):

Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed wash buffer. Avoid vigorous

pipetting.

Repeat the centrifugation step (Step 4).

Aspirate the supernatant.

Final Resuspension:

Gently resuspend the final cell pellet in your desired volume of complete culture medium.

Perform a cell count and viability assessment (e.g., using trypan blue).[3]

Plate the cells at the recommended seeding density.

Protocol 2: Trehalose Removal by Dialysis (for Proteins)
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This protocol is for removing trehalose and performing a buffer exchange on a protein sample.

Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off

(MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a

50 kDa protein) but much larger than trehalose (MW: 342.3 g/mol ).[6]

Membrane Preparation: Prepare the dialysis tubing or cassette according to the

manufacturer's instructions. This often involves rinsing with DI water to remove

preservatives.

Sample Loading: Load your protein sample into the dialysis tubing/cassette, ensuring to

leave some headspace (approx. 10-20%) for potential volume changes. Securely seal the

tubing with clamps.

Dialysis Setup:

Place the sealed dialysis bag into a beaker containing the desired final buffer (the

"dialysate").

The volume of the dialysate should be at least 100-200 times the volume of your sample

to ensure a sufficient concentration gradient for efficient removal.[15]

Place the beaker on a magnetic stir plate with a stir bar and stir gently at 4°C. Stirring

ensures the concentration of trehalose near the membrane remains low.

Buffer Exchange:

Allow dialysis to proceed for at least 4 hours.

For maximum removal efficiency, perform at least two changes of the dialysate buffer. A

common schedule is one 4-hour dialysis, followed by a buffer change and an overnight

dialysis.

Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the exterior, and

recover your protein sample.
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Protocol 3: Trehalose Removal by Tangential Flow
Filtration (TFF)
TFF, or diafiltration, is ideal for larger volumes and provides a more controlled, faster alternative

to centrifugation or dialysis.[16]

System Preparation: Select a TFF membrane (hollow fiber or cassette) with an appropriate

MWCO (e.g., 30-100 kDa for proteins, or a microfiltration membrane like 0.2 µm for cells).

Sanitize and equilibrate the system with the final desired buffer according to the

manufacturer's protocol.

Sample Loading: Load the thawed and diluted cell or protein solution into the system's

reservoir.

Concentration (Optional): If desired, first concentrate the sample to a smaller volume by

running the TFF system to remove permeate.

Diafiltration (Washing):

Begin the diafiltration process by adding the final buffer to the reservoir at the same rate

that permeate is being removed. This maintains a constant volume in the reservoir while

continuously washing out the trehalose.

The goal is to exchange 5-7 diavolumes (1 DV = the volume of the product in the

reservoir). For example, for a 1 L sample, adding and removing 5 L of new buffer

constitutes 5 diavolumes.

Final Concentration & Recovery: Once the diafiltration is complete, concentrate the sample

to the desired final volume and then recover it from the system.

QC: Perform necessary quality control checks, such as viability counts for cells or

concentration and purity analysis for proteins.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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